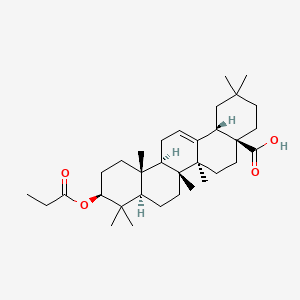

3-beta-Hydroxy-olean-12-en-28-oic acid propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-beta-Hydroxy-olean-12-en-28-oic acid propionate is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants, including olive fruits (Olea europaea) . This compound is known for its diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-beta-Hydroxy-olean-12-en-28-oic acid propionate can be synthesized from oleanolic acid through esterification with propionic anhydride . The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often starts with the extraction of oleanolic acid from plant sources, followed by chemical modification to introduce the propionate group . This process ensures the large-scale availability of the compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-beta-Hydroxy-olean-12-en-28-oic acid propionate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of different esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

3-beta-Hydroxy-olean-12-en-28-oic acid propionate has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of 3-beta-Hydroxy-olean-12-en-28-oic acid propionate involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation . The compound exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular responses and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Oleanolic Acid: The parent compound from which 3-beta-Hydroxy-olean-12-en-28-oic acid propionate is derived.

2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid: Another triterpenoid with similar structural features.

3-Hydroxyolean-12-en-27-oic Acid: A related compound with hydroxyl groups at different positions.

Uniqueness

This compound is unique due to its specific esterification with propionic acid, which imparts distinct chemical and biological properties compared to its parent compound and other similar triterpenoids .

Activité Biologique

3-beta-Hydroxy-olean-12-en-28-oic acid propionate is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants, notably in olive fruits (Olea europaea). This compound has garnered attention for its potential biological activities, particularly its anti-inflammatory, anticancer, and antiviral properties. The following sections provide an in-depth exploration of the biological activity of this compound, supported by research findings and data tables.

This compound is synthesized through the esterification of oleanolic acid with propionic anhydride. Its structure allows it to interact with various molecular targets, modulating several biochemical pathways associated with inflammation, apoptosis, and cell proliferation.

Key Mechanisms:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways and inhibiting cell survival signals.

- Osteoclastogenesis Inhibition : Research indicates that derivatives like AR-3 and AR-5 can significantly reduce osteoclast formation by suppressing receptor activator of nuclear factor kappa-B ligand (RANKL)-mediated signaling pathways .

Anticancer Effects

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapy.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (Leukemia) | 15.0 | |

| HepG2 (Liver Cancer) | 18.0 | |

| A549 (Lung Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 12.0 |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in conditions characterized by excessive inflammation. It has shown efficacy in reducing levels of pro-inflammatory cytokines and inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in vitro.

Case Studies

- Osteoclastogenesis Study : A study focusing on the anti-osteoclastogenic effects revealed that this compound significantly inhibited RANKL-induced osteoclast formation in vitro and in vivo. Mice treated with this compound exhibited reduced bone destruction due to lipopolysaccharide (LPS) exposure .

- Cancer Cell Line Studies : In vitro studies on various human cancer cell lines have shown that this compound induces apoptosis and inhibits proliferation through multiple mechanisms, including the downregulation of survival pathways .

Comparison with Similar Compounds

This compound shares structural similarities with other triterpenoids but exhibits distinct biological properties due to its specific esterification with propionic acid.

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-propanoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h10,22-25H,9,11-20H2,1-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZKOSAVNDGSEH-FBXMHRQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.